molecular formula C10H16BrN B11822980 4-Phenylbutylammonium bromide

4-Phenylbutylammonium bromide

Cat. No.: B11822980
M. Wt: 230.14 g/mol
InChI Key: QXIMNYDFEQNJNL-UHFFFAOYSA-N
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Description

Benzenebutanammonium Bromide is an organic compound with the chemical formula C10H16BrN. It is a white solid that is primarily used as a reagent in organic synthesis and chemical research . This compound is known for its stability and effectiveness in various chemical reactions.

Preparation Methods

Benzenebutanammonium Bromide is typically synthesized by reacting benzylic bromide compounds with butylamine under appropriate conditions . The reaction involves the nucleophilic substitution of the bromide ion with the amine group, resulting in the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Benzenebutanammonium Bromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various bases for elimination reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Benzenebutanammonium Bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and efficiency . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Benzenebutanammonium Bromide can be compared with other quaternary ammonium compounds such as Tetrabutylammonium Bromide and Benzyltrimethylammonium Bromide . These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. Benzenebutanammonium Bromide is unique due to its specific combination of a benzene ring and a butyl group, which imparts distinct chemical properties and reactivity.

Similar compounds include:

  • Tetrabutylammonium Bromide
  • Benzyltrimethylammonium Bromide
  • Benzyltriethylammonium Bromide

These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.

Properties

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

IUPAC Name

4-phenylbutylazanium;bromide

InChI

InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H

InChI Key

QXIMNYDFEQNJNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC[NH3+].[Br-]

Origin of Product

United States

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